molecular formula C19H11F3N2S B2466560 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-48-7

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2466560
CAS No.: 338749-48-7
M. Wt: 356.37
InChI Key: ZSANZJMVXNKKLV-UHFFFAOYSA-N
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Description

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group, a phenylsulfanyl group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 6-phenyl-2-bromonicotinonitrile with phenylsulfanyl and trifluoromethyl reagents under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2-(phenylsulfanyl)pyridine
  • 2-(Phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
  • 6-Phenyl-4-(trifluoromethyl)nicotinonitrile

Uniqueness

6-Phenyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-phenyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2S/c20-19(21,22)16-11-17(13-7-3-1-4-8-13)24-18(15(16)12-23)25-14-9-5-2-6-10-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSANZJMVXNKKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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